molecular formula C13H14N2O3S B11711832 1-Thiocoumarin, 4-diethylamino-3-nitro- CAS No. 59647-31-3

1-Thiocoumarin, 4-diethylamino-3-nitro-

Cat. No.: B11711832
CAS No.: 59647-31-3
M. Wt: 278.33 g/mol
InChI Key: ITMVIGBXFFFSLQ-UHFFFAOYSA-N
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Description

1-Thiocoumarin, 4-diethylamino-3-nitro- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfurThiocoumarins are known for their intriguing optical properties and have been explored for various biological and industrial applications .

Preparation Methods

The synthesis of 1-Thiocoumarin, 4-diethylamino-3-nitro- typically involves the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl3) and aluminum chloride (AlCl3) under prolonged heating . This reaction yields 4-hydroxy-1-thiocoumarin, which can then be further modified to introduce the diethylamino and nitro groups. An alternative two-step method has also been proposed to improve the yield .

Industrial production methods for thiocoumarins often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Thiocoumarin, 4-diethylamino-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Thiocoumarin, 4-diethylamino-3-nitro- has been explored for various scientific research applications:

Comparison with Similar Compounds

1-Thiocoumarin, 4-diethylamino-3-nitro- can be compared with other similar compounds such as:

The uniqueness of 1-Thiocoumarin, 4-diethylamino-3-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

59647-31-3

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

4-(diethylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C13H14N2O3S/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3

InChI Key

ITMVIGBXFFFSLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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